![molecular formula C10H18O2Si B14200414 3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one CAS No. 919802-55-4](/img/structure/B14200414.png)
3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one is an organic compound belonging to the class of oxolanes It features a trimethylsilyl group attached to a propan-2-ylidene moiety, which is further connected to an oxolan-2-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one typically involves the reaction of trimethylsilylacetylene with an appropriate oxolanone precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-5-(propan-2-ylidene)oxolan-2-one: A structurally similar compound with different substituents.
2-Ylidene-1,3-thiazolidines: Compounds with a similar ylidene moiety but different ring structures.
Uniqueness
3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where stability, reactivity, and structural features are crucial.
Propiedades
Número CAS |
919802-55-4 |
|---|---|
Fórmula molecular |
C10H18O2Si |
Peso molecular |
198.33 g/mol |
Nombre IUPAC |
3-(1-trimethylsilylpropan-2-ylidene)oxolan-2-one |
InChI |
InChI=1S/C10H18O2Si/c1-8(7-13(2,3)4)9-5-6-12-10(9)11/h5-7H2,1-4H3 |
Clave InChI |
MICVLYMSLWQDQU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CCOC1=O)C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


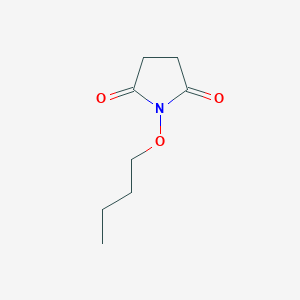
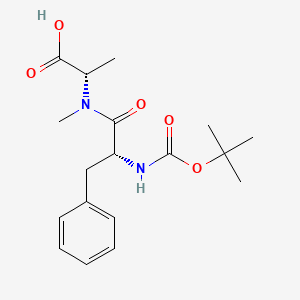
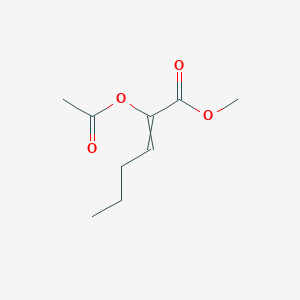
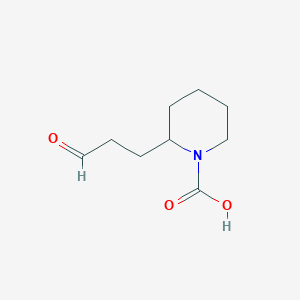
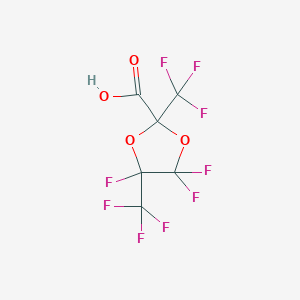
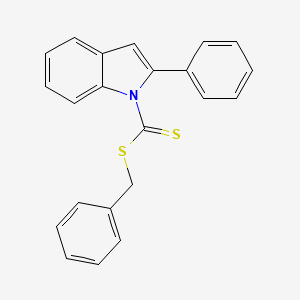
![6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile](/img/structure/B14200376.png)
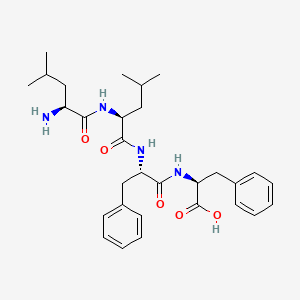
![1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14200384.png)
![2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14200386.png)
![9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-](/img/structure/B14200387.png)
![3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B14200390.png)
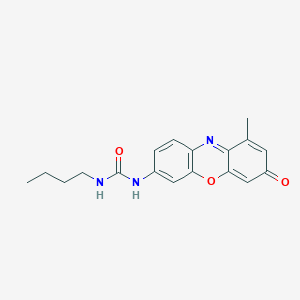
![[(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14200410.png)
